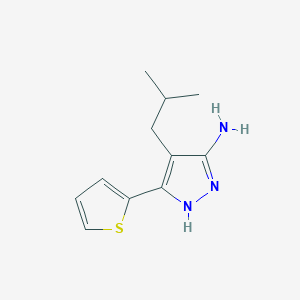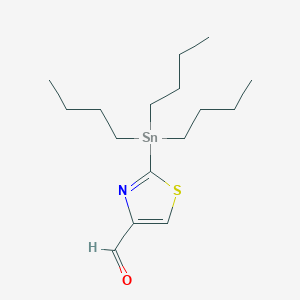
(1-Propoxycycloheptyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propoxycycloheptyl)methanamine: is an organic compound with the molecular formula C11H23NO It is a derivative of cycloheptane, featuring a propoxy group and a methanamine group attached to the cycloheptyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with propyl bromide in the presence of a base to form 1-propoxycycloheptane. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Propoxycycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1-Propoxycycloheptyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Propoxycycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Cycloheptanemethanamine: Lacks the propoxy group, leading to different chemical properties.
1-Propoxycyclohexylmethanamine: Similar structure but with a cyclohexane ring instead of cycloheptane.
Uniqueness: (1-Propoxycycloheptyl)methanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its propoxy group enhances its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(1-propoxycycloheptyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-2-9-13-11(10-12)7-5-3-4-6-8-11/h2-10,12H2,1H3 |
Clé InChI |
NIDIHPNGFCMCDL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCCCCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


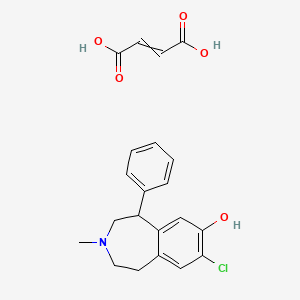
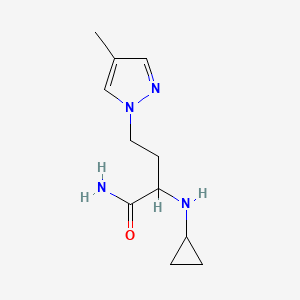


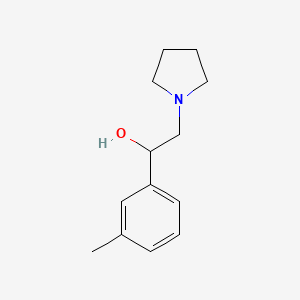
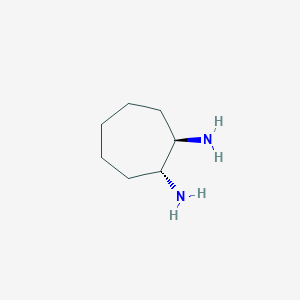

![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)

